molecular formula C12H16FN B13275008 N-cyclopentyl-3-fluoro-2-methylaniline

N-cyclopentyl-3-fluoro-2-methylaniline

Cat. No.: B13275008
M. Wt: 193.26 g/mol
InChI Key: PSUMWWBPIIDVME-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-fluoro-2-methylaniline is a chemical compound with the CAS Number 1247103-35-0, a molecular formula of C12H16FN, and a molecular weight of 193.26 g/mol . This aniline derivative serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly in the development of novel pharmaceutical compounds. This compound is part of a class of chemicals investigated for their role in the synthesis of advanced drug candidates. Research published in the Journal of Medicinal Chemistry highlights that aniline derivatives with specific substitutions, such as a cyclopentyl group and fluorine atom, can be utilized in the structure-activity optimization of potent small-molecule inhibitors . Specifically, such structural motifs are key in developing compounds that target anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) . The incorporation of fluorine and cyclopentyl groups is a common strategy in drug discovery to fine-tune a molecule's potency, selectivity, and metabolic stability . Application Note: This product is intended for research purposes as a chemical intermediate or reference standard in laboratory settings. Its primary research value lies in its potential use in synthesizing and optimizing more complex bioactive molecules for preclinical studies. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-cyclopentyl-3-fluoro-2-methylaniline

InChI

InChI=1S/C12H16FN/c1-9-11(13)7-4-8-12(9)14-10-5-2-3-6-10/h4,7-8,10,14H,2-3,5-6H2,1H3

InChI Key

PSUMWWBPIIDVME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC2CCCC2

Origin of Product

United States

Significance of Substituted Anilines in Contemporary Organic Chemistry

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a vast array of complex molecules. cresset-group.com Their utility spans numerous sectors, including the pharmaceutical, agrochemical, and materials science industries. The aniline (B41778) scaffold, a benzene (B151609) ring bearing an amino group, can be functionalized at various positions on the aromatic ring and on the nitrogen atom, leading to a diverse library of compounds with tailored electronic and steric properties.

Overview of Key Research Areas in the Chemistry of Aromatic Amines

Strategies for Installing the N-Cyclopentyl Moiety

The formation of the N-aryl cycloalkylamine linkage is a critical step that can be achieved through several robust chemical transformations. These methods range from classical reactions to modern transition-metal-catalyzed couplings.

Reductive amination is a widely employed and highly efficient method for the synthesis of secondary amines. This reaction proceeds via the condensation of a primary amine, in this case, 3-fluoro-2-methylaniline (B146951), with a ketone, cyclopentanone (B42830), to form an intermediate imine (or enamine). This intermediate is then reduced in situ to the desired N-cyclopentyl-3-fluoro-2-methylaniline. The reaction is typically carried out as a one-pot procedure, offering high atom economy and operational simplicity.

The choice of reducing agent is crucial for the success of the reaction, with various hydrides offering different levels of reactivity and selectivity. Mild reducing agents are often preferred to avoid the reduction of the ketone starting material before imine formation.

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Characteristics
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE) Mild and selective for imines over ketones; tolerant of acidic conditions.
Sodium cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH) Effective under slightly acidic conditions (pH 4-6) which catalyze imine formation.
Hydrogen (H₂) with a metal catalyst Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (B1210297) (EtOAc) Catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) is a clean method, producing water as the only byproduct.

The direct reductive amination of 3-fluoro-2-methylaniline with cyclopentanone using a reagent like sodium triacetoxyborohydride represents a direct and high-yielding pathway to the target compound.

Modern synthetic methods provide alternative routes for C-N bond formation. Among these are reactions involving para-quinone methides (p-QMs) or their nitrogen analogs, aza-p-quinone methides. These species are highly reactive electrophiles that can undergo 1,6-conjugate addition reactions with nucleophiles.

In a hypothetical scenario analogous to this chemistry, a suitable precursor could generate an aza-p-quinone methide intermediate. A nitrogen-centered nucleophile, such as cyclopentylamine (B150401), could then add to this intermediate. Copper(I) catalysts have been shown to facilitate such transformations, expanding the scope of nucleophiles and reaction conditions. While this approach is powerful for constructing complex diarylmethylamines, its application to the synthesis of simple N-cycloalkylanilines is less common and would require a specifically designed precursor.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-arylated compounds. This methodology allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. To synthesize this compound, this reaction would involve coupling cyclopentylamine with a suitable aryl electrophile, such as 1-bromo-3-fluoro-2-methylbenzene or 1-iodo-3-fluoro-2-methylbenzene.

The reaction is driven by a palladium catalyst, which cycles through oxidative addition, amine coordination, deprotonation, and reductive elimination steps. The choice of ligand for the palladium center is critical and is typically a bulky, electron-rich phosphine (B1218219) that promotes the key reductive elimination step.

Table 2: Typical Components for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Component Examples Purpose
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhos, tBu₃P Stabilizes the palladium center and facilitates the catalytic cycle.
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ Deprotonates the amine, allowing it to coordinate to the palladium center.

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF) | Anhydrous, non-protic solvents are required. |

This method offers broad functional group tolerance and is a reliable strategy for constructing the target molecule from readily available precursors.

Classical N-alkylation using a cyclopentyl halide (e.g., cyclopentyl bromide) and a base is another potential route. However, for anilines, this method is often plagued by low yields and over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The relatively low nucleophilicity of anilines requires harsh reaction conditions, which can lead to side reactions.

Nucleophilic Aromatic Substitution (SNAr) is another possibility but has stringent substrate requirements. This reaction requires the aromatic ring to be highly electron-deficient, typically through the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a leaving group (like fluorine). The precursor 3-fluoro-2-methylaniline does not meet this requirement, making SNAr with cyclopentylamine an unfeasible strategy.

Approaches for Regioselective Introduction of Fluorine and Methyl Groups on the Aniline Ring

The synthesis of the key intermediate, 3-fluoro-2-methylaniline, requires precise control over the placement of substituents on the aromatic ring. Directed functionalization strategies are essential to achieve the desired 1,2,3-substitution pattern.

Directed C-H functionalization has emerged as a powerful tool for regioselective synthesis, minimizing the need for pre-functionalized starting materials.

Directed ortho-Metalation (DoM): The amino group of aniline can be protected with a directing group, such as a pivaloyl (-COtBu) or carbamoyl (B1232498) group, which can chelate to an organolithium or magnesium base. This directs deprotonation (metalation) specifically to the ortho position. For example, starting with m-fluoroaniline, protection of the amine followed by directed ortho-lithiation and quenching with an electrophilic methyl source (e.g., methyl iodide) would install the methyl group at the C2 position, yielding the desired precursor after deprotection.

Directed meta-Functionalization: While ortho-directing strategies are well-established, achieving meta-functionalization is a more recent development. Some transition metal-catalyzed reactions, often using a U-shaped template or a norbornene mediator, can direct C-H activation to the meta position relative to a directing group. Applying such a strategy could potentially functionalize an aniline derivative at the C3 position.

Classical Multi-Step Synthesis: Traditional synthetic routes relying on electrophilic aromatic substitution are also viable. The directing effects of substituents must be carefully considered. For instance, one could start with o-toluidine (B26562) (2-methylaniline). The amino group is a strong ortho, para-director. Direct fluorination at the C3 position would be challenging. A more controlled, multi-step sequence would be necessary, potentially involving nitration, reduction of the nitro group, diazotization of the resulting amine, and a subsequent Sandmeyer or Schiemann reaction to install the fluorine atom. The reactivity of the C-H bond ortho to a fluorine substituent can also be exploited in certain transition-metal-catalyzed C-H functionalization reactions.

An in-depth examination of the synthetic strategies for this compound and related molecular architectures reveals a diverse array of modern organic chemistry techniques. These methodologies range from strategic functionalization of aromatic rings to complex multi-component reactions and sophisticated stereochemical control. This article focuses solely on the synthetic aspects as outlined, providing a detailed overview of relevant and current chemical research.

Computational Chemistry and Theoretical Investigations of N Cyclopentyl 3 Fluoro 2 Methylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules. DFT studies on halosubstituted and N-alkylated anilines provide a solid foundation for predicting the behavior of N-cyclopentyl-3-fluoro-2-methylaniline. researchgate.netresearchgate.net

Geometry optimization using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), is the first step in any computational analysis. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

For this compound, the key conformational variables include the orientation of the cyclopentyl group relative to the aniline (B41778) ring and the pyramidalization of the nitrogen atom. The bond lengths, bond angles, and dihedral angles that define the molecule's shape are calculated.

Aniline Ring: The substitution pattern (fluoro at C3, methyl at C2) will induce minor distortions in the benzene (B151609) ring from perfect planarity.

Amino Group: The nitrogen atom of the amino group in aniline is typically slightly pyramidal. The degree of this pyramidalization is influenced by the electronic effects of the ring substituents (both electron-donating methyl and electron-withdrawing fluorine) and the steric bulk of the N-cyclopentyl group. researchgate.net

Cyclopentyl Group: The cyclopentyl ring itself is not planar and exists in conformations like the "envelope" or "twist" forms. DFT calculations would identify the lowest energy conformation of the cyclopentyl ring and its preferred rotational position (dihedral angle) with respect to the C-N bond. Steric hindrance between the cyclopentyl hydrogens and the ortho-methyl group is a critical factor in determining the most stable conformer.

Studies on related halosubstituted anilines show that halogen atoms influence the planarity of the amino group, with a greater number of halogen substituents leading to a more planar character. researchgate.net The interplay between the ortho-methyl group's steric repulsion and the electronic effects of the meta-fluoro substituent would be crucial in defining the final optimized geometry.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties, which are fundamental to its reactivity.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. In aniline derivatives, the HOMO is typically a π-orbital with significant density on the aromatic ring and the nitrogen atom.

The LUMO represents the orbital to which an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. chemrxiv.orgkashanu.ac.ir

For this compound, the electron-donating methyl and amino groups would raise the HOMO energy, while the electron-withdrawing fluorine atom would lower it. The net effect would determine the final energy levels and the size of the gap.

Interactive Table: Key Electronic Property Definitions

Property Definition Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability.

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. thaiscience.inforsc.org

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, negative potential is expected around the electronegative fluorine atom and above the π-system of the aromatic ring. mdpi.com

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms, particularly the N-H proton (if present, though absent in this tertiary amine) and the hydrogens of the methyl and cyclopentyl groups. researchgate.net

The MEP map would clearly show how the substituents guide the molecule's non-covalent interactions and reactive encounters.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating the second derivatives of the energy with respect to atomic positions, a theoretical spectrum can be generated.

These calculations serve two main purposes:

Confirmation of Minima: The absence of any imaginary frequencies confirms that the optimized geometry is a true energy minimum.

Spectral Assignment: Theoretical frequencies help in assigning the experimental vibrational bands to specific molecular motions (e.g., C-H stretches, N-C stretches, ring deformations). researchgate.net

For this compound, characteristic vibrational modes would include:

Aromatic C-H stretching frequencies.

Aliphatic C-H stretching from the methyl and cyclopentyl groups.

The C-N stretching mode.

The C-F stretching mode.

Aromatic ring breathing and deformation modes.

Theoretical predictions for related molecules like cis- and trans-3-fluoro-N-methylaniline have shown that DFT calculations can reproduce experimental vibrational spectra with good accuracy. researchgate.net

Mechanistic Studies of Reaction Pathways and Transition States Relevant to its Synthesis and Reactivity

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating transition states (the energy maxima along a reaction coordinate) and intermediates (local energy minima).

For this compound, mechanistic studies could focus on:

Synthesis: A likely synthesis route is the N-alkylation of 3-fluoro-2-methylaniline (B146951) with a cyclopentyl halide or cyclopentanone (B42830) via reductive amination. DFT could be used to model the transition states for these SN2 or reductive amination pathways, comparing their activation energies to predict reaction feasibility and potential side products. Computational studies on similar reactions, like the N-tert-butoxycarbonylation of aniline, provide a template for how to model the role of reagents and potential catalysts. nih.gov

Reactivity: The reactivity of the aniline ring towards electrophilic substitution could be investigated. The calculated charge distributions and frontier orbitals (HOMO) would predict whether electrophiles would preferentially attack at the ortho or para positions relative to the amino group. The model would need to account for the combined directing effects of the amino, methyl, and fluoro substituents.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamics

While DFT is excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.

An MD simulation of this compound, either in the gas phase or in a solvent, would allow for:

Conformational Sampling: Exploring the full range of accessible conformations and the transitions between them, providing a more dynamic picture than a simple DFT optimization. This is particularly useful for flexible parts of the molecule like the cyclopentyl group.

Solvation Effects: Simulating the molecule in a solvent like water or an organic solvent to understand how solvent molecules arrange around it and influence its conformation and dynamics.

Thermodynamic Properties: Calculating properties like diffusion coefficients or radial distribution functions in a condensed phase.

Although specific MD studies on this molecule are unavailable, simulations of other organic molecules like n-alkanes and polyaniline demonstrate the power of this technique to probe dynamic behavior and intermolecular interactions. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with their measured biological activity or chemical reactivity.

To build a QSAR model relevant to this compound, one would first need a dataset of related aniline derivatives with known experimental data (e.g., toxicity, receptor binding affinity, or lipophilicity). nih.govnih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and shape.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges (calculated via DFT).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the observed activity. researchgate.net

Validation: The model is rigorously tested to ensure its predictive power.

A QSAR model could be developed to predict properties like the lipophilicity (logP) of substituted anilines. Descriptors such as van der Waals volume, hydrophilicity factors, and electronic properties are often found to be important. nih.gov Such a model could then be used to predict the lipophilicity of this compound based on its calculated descriptors, providing valuable information for applications in medicinal chemistry or environmental science.

Investigation of Non-Linear Optical Properties of Fluorinated Aniline Derivatives

The field of non-linear optics (NLO) focuses on the interaction of intense electromagnetic fields, such as those from lasers, with materials, leading to a range of phenomena not observed at lower light intensities. Organic molecules, particularly those with specific electronic characteristics, have emerged as promising candidates for NLO materials due to their potential for high performance and molecular engineering. nih.govjhuapl.edu Aniline and its derivatives are a significant class of compounds studied for their NLO properties, owing to the electron-donating nature of the amino group and the tunable electronic structure of the benzene ring through substitution. mq.edu.aubohrium.com

Computational quantum chemistry provides a powerful tool for the theoretical investigation and prediction of the NLO properties of molecules. researchgate.net Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely employed to calculate key parameters that govern a molecule's NLO response. bohrium.comresearchgate.net These parameters include the dipole moment (μ), polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities. bohrium.commdpi.com The hyperpolarizability is a measure of how easily the electron cloud of a molecule is distorted by a strong electric field, which is the origin of the non-linear response.

Theoretical studies on various aniline derivatives have established clear structure-property relationships. For instance, the strength of the donor and acceptor groups, the nature of the π-conjugated bridge, and the presence of other substituents all play a role in tuning the hyperpolarizability. mq.edu.au Halogenation, including fluorination, is a known strategy to modify these properties. bohrium.com Fluorine's high electronegativity can enhance the molecular dipole moment and influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the NLO response. emerginginvestigators.org

CompoundMethod/Basis SetDipole Moment (μ) [Debye]Average Polarizability (α) [esu]First Hyperpolarizability (β) [esu]
AnilineB3LYP/6-311++G(d,p)1.6411.98 x 10-240.45 x 10-30
p-Nitroaniline (p-NA)PBE0/6-311+G**6.7914.12 x 10-249.59 x 10-30
2,5-di-fluoroaniline (DFA)B3LYP-D3/6-311++G(d,p)2.8112.11 x 10-240.89 x 10-30
3-chloro-4-fluoroaniline (CFA)B3LYP/SDD3.5815.43 x 10-241.51 x 10-30

Data is illustrative and sourced from computational studies on aniline derivatives for comparative purposes. bohrium.combohrium.comworldscientific.comresearchgate.net p-Nitroaniline is a prototypical NLO molecule used for comparison. worldscientific.com

In this compound, the N-cyclopentyl group enhances the electron-donating ability of the nitrogen atom compared to a simple amino group. The methyl group at position 2 and the fluorine atom at position 3 introduce steric and electronic effects. The steric hindrance from the adjacent methyl and cyclopentyl groups can cause the amine group to twist out of the plane of the benzene ring, potentially reducing π-conjugation and, consequently, the ICT efficiency. Conversely, the electronic influence of the fluorine atom can modulate the charge distribution and orbital energies. A comprehensive theoretical investigation of this specific molecule would require dedicated quantum chemical calculations to precisely determine its dipole moment, polarizability, and hyperpolarizabilities, and to fully understand the interplay of these structural features on its potential as an NLO material.

Applications and Role As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The substituted aniline (B41778) scaffold is fundamental to the synthesis of a vast array of nitrogen-containing heterocyclic compounds. N-cyclopentyl-3-fluoro-2-methylaniline is an ideal precursor for constructing complex, fluorinated heterocycles, particularly fused ring systems like quinolines. google.comnih.govmdpi.com The presence of fluorine in such structures is known to significantly enhance biological activity by altering properties like metabolic stability and binding affinity. mdpi.com

Classic synthetic methods for quinoline (B57606) synthesis, such as the Combes, Friedländer, or Skraup reactions, rely on the condensation and cyclization of anilines with carbonyl compounds. youtube.com In these pathways, this compound can be used to generate quinoline cores with a specific and controlled substitution pattern. For example, in a Combes-type synthesis, the reaction with a β-diketone would lead to a highly substituted quinoline ring system.

The reaction mechanism involves the initial formation of an enamine from the aniline and one of the carbonyl groups, followed by acid-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. The substituents from the parent aniline (cyclopentyl, fluoro, methyl) become integral parts of the final heterocyclic structure, influencing its ultimate biological and chemical properties. A series of novel fluorinated quinoline analogs have been synthesized from 2-fluoroaniline (B146934) and shown to possess significant antifungal activity, demonstrating the value of such precursors in developing new bioactive agents. mdpi.com

Table 1: Key Synthetic Reactions for Heterocycle Formation

Reaction Name Reactants with Aniline Product Type Relevance of this compound
Combes Synthesis β-Diketones Substituted Quinolines The aniline nitrogen and benzene (B151609) ring are incorporated into the quinoline core.
Friedländer Synthesis o-aminoaryl aldehyde or ketone Substituted Quinolines The aniline derivative itself would first need to be converted to the corresponding ketone.
Skraup Reaction Glycerol, H₂SO₄, oxidizing agent Quinolines A harsh method that generates the core quinoline structure.

| Leimgruber-Batcho | N/A (Indole Synthesis) | Indoles | Substituted anilines like 2-Fluoro-4-methylaniline are used to prepare functionalized indoles. |

Scaffold for Novel Ligand Design in Organometallic and Asymmetric Catalysis

The development of new ligands is a cornerstone of progress in organometallic and asymmetric catalysis. Ligands are crucial for stabilizing the metal center, tuning its reactivity, and, in asymmetric catalysis, inducing stereoselectivity. This compound serves as an excellent scaffold for novel ligand design due to the precise steric and electronic environment around the nitrogen atom.

The bulky N-cyclopentyl and ortho-methyl groups create a defined steric pocket around a metal center when the aniline nitrogen is used as a coordination site. mdpi.com This steric hindrance can be exploited to control substrate approach and influence the selectivity of a catalytic reaction. Furthermore, the fluorine atom at the meta-position acts as a strong electron-withdrawing group, modulating the electron density on the aniline ring and the coordinating nitrogen atom. This electronic tuning is critical for modifying the catalytic activity of the metal complex. semanticscholar.orgmdpi.com

While direct N-alkylanilines can be used as ligands, the scaffold is also valuable for creating more complex ligand architectures, such as N-heterocyclic carbenes (NHCs) or P,N-ligands, where the substituted aniline is a key synthetic intermediate. nih.govfigshare.com For instance, the aniline nitrogen can be incorporated into a heterocyclic ring to form an NHC precursor, with the cyclopentyl, fluoro, and methyl groups providing tailored steric and electronic properties to the resulting ligand. semanticscholar.org These tailored ligands can be applied in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. nih.govorganic-chemistry.org

Intermediate in the Construction of Advanced Organic Materials with Tunable Properties

The unique electronic and physical properties imparted by fluorine make fluorinated organic compounds highly desirable for advanced materials applications, including organic electronics and specialty polymers. nbinno.comsciengine.compageplace.deresearchgate.net this compound can be utilized as a monomer or a key intermediate in the synthesis of such materials.

When incorporated into a polymer backbone, for example in fluorinated polyanilines or polyimides, the compound can impart several beneficial properties. sciengine.comnih.gov Fluorinated polymers are known for their:

Chemical Inertness and Thermal Stability: The strength of the C-F bond contributes to high resistance against chemical degradation and heat. nih.gov

Low Surface Energy: This leads to materials that are both hydrophobic and oleophobic (water- and oil-repellent). researchgate.net

Unique Electrical Properties: The high electronegativity of fluorine can significantly alter the electronic energy levels of a material, which is a critical factor in designing organic semiconductors for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). wikipedia.orgsigmaaldrich.comrsc.org

The N-cyclopentyl group adds another dimension of control. Its bulky, non-planar structure can disrupt polymer chain packing, influencing the material's morphology, solubility, and processability. By preventing tight π-stacking, the cyclopentyl group can help create more amorphous materials with potentially higher charge mobility in certain device architectures. sigmaaldrich.com Therefore, this compound serves as a building block for creating organic materials with finely tuned properties for high-tech applications. nbinno.comresearchgate.net

Utility in Fragment-Based Approaches to Complex Molecule Synthesis

Fragment-based lead discovery (FBLD) has become a powerful and efficient strategy in medicinal chemistry for identifying novel drug candidates. researchgate.netmdpi.com This approach involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly to a biological target. nih.govnih.gov These initial hits are then optimized and grown or linked together to produce high-affinity leads. nih.gov

This compound possesses several characteristics that make it an ideal candidate for a fragment library. researchgate.netmdpi.com

Table 2: Properties of this compound as a Molecular Fragment

Property Value/Characteristic Advantage in FBLD
Molecular Weight ~193.26 g/mol Falls well within the typical range for fragments (<300 Da). mdpi.com
Structural Complexity Contains both aromatic and aliphatic cyclic moieties Provides three-dimensional (3D) character, which is often more effective for disrupting protein-protein interactions than flat aromatic systems.
Functional Groups Secondary amine The amine provides a reactive handle, serving as a clear vector for synthetic elaboration (fragment growing or linking). nih.gov

| Fluorine Atom | Provides a ¹⁹F NMR handle | Allows for efficient screening of fragment binding to a target protein using fluorine NMR, a sensitive and widely used technique in FBLD. mdpi.com |

The combination of a flat aromatic ring with a puckered 3D cyclopentyl group provides a unique shape profile that can explore different regions of a protein's binding pocket. nih.gov The fluorine atom not only serves as a useful spectroscopic probe but can also form favorable interactions (such as hydrogen bonds or dipole interactions) within the binding site, while the methyl group provides another point for potential steric interaction. This makes the molecule a high-quality starting point for developing more complex and potent inhibitors. nih.govmdpi.com

Role in Agrochemistry Research for the Development of Active Chemical Scaffolds

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is critical for global food security. A significant portion of modern agrochemicals are based on fluorinated organic molecules and heterocyclic scaffolds, as these features often lead to enhanced potency and favorable metabolic profiles. google.comnih.govresearchgate.net

This compound is a prime building block in this field for several reasons:

Source of Fluorinated Heterocycles: As detailed in section 6.1, this aniline is a precursor to fluorinated quinolines and other heterocycles. google.com Many successful agrochemicals are based on these ring systems. For instance, novel fluorinated quinoline analogs have been synthesized and shown to possess potent antifungal activity against agricultural pathogens like S. sclerotiorum and R. solani. mdpi.com

Bioisosteric Replacement: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to molecules with improved biological activity, better transport properties, and increased metabolic stability by blocking sites of oxidative metabolism.

Tunable Lipophilicity: The combination of the aromatic ring, the aliphatic cyclopentyl group, and the polar fluorine atom allows for fine-tuning of the molecule's lipophilicity (hydrophobicity). This is a critical parameter for ensuring that an active ingredient can penetrate the waxy cuticle of a plant or the cell membrane of a fungus or insect.

By using this compound as a starting material, agrochemical researchers can rapidly generate libraries of novel, highly functionalized compounds for screening and lead optimization, accelerating the discovery of next-generation crop protection agents. nbinno.comnih.gov

Future Directions and Emerging Research Avenues for N Cyclopentyl 3 Fluoro 2 Methylaniline Chemistry

Development of Sustainable and Green Synthetic Routes

The synthesis of N-alkylated anilines traditionally relies on methods that can be resource-intensive and generate significant waste. Future research into N-cyclopentyl-3-fluoro-2-methylaniline will undoubtedly prioritize the development of environmentally benign synthetic strategies. A key focus will be the use of greener starting materials and catalysts. For instance, methods are being developed for the synthesis of substituted anilines and quinazolines from isatoic anhydride (B1165640) derivatives, which are noted for being inexpensive, simple, and efficient at room temperature. researchgate.net

Another promising avenue is the direct N-alkylation of 3-fluoro-2-methylaniline (B146951) with cyclopentanol (B49286) or related precursors, utilizing "borrowing hydrogen" or "hydrogen autotransfer" methodologies. These reactions, often catalyzed by earth-abundant metals, use alcohols as alkylating agents and generate water as the sole byproduct, thus adhering to the principles of green chemistry.

Table 1: Potential Green Synthesis Parameters for this compound

ParameterTraditional RoutePotential Green Route
Starting Materials 3-fluoro-2-methylaniline, Cyclopentyl halide3-fluoro-2-methylaniline, Cyclopentanol
Catalyst Stoichiometric baseCatalytic (e.g., Iron or Copper complex)
Solvent Aprotic polar solvents (e.g., DMF)Biomass-derived solvents or solvent-free
Byproduct Salt wasteWater

Application of Continuous-Flow Chemistry and Automated Synthesis for Scalable Production

For any commercially viable chemical compound, the transition from laboratory-scale synthesis to large-scale production is a critical challenge. Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation.

Future research will likely focus on developing a telescoped, multi-step continuous-flow synthesis for this compound. google.com This could involve, for example, the in-line formation of a reactive intermediate from 3-fluoro-2-methylaniline, followed immediately by its reaction with a cyclopentylating agent in a subsequent reactor coil. bohrium.com Such a process would minimize the handling of potentially hazardous intermediates and allow for on-demand production. google.com Automation of this flow-synthesis setup would enable rapid optimization of reaction parameters (temperature, pressure, residence time, and stoichiometry) to maximize yield and purity. chemicalbook.com

Exploration of Novel Catalytic Systems and Methodologies for Enhanced Selectivity

The development of highly selective and efficient catalytic systems is paramount for the synthesis of precisely substituted anilines like this compound. Palladium-based catalysts are widely used for C-N cross-coupling reactions and nitroarene hydrogenations to form anilines. chemeo.comnih.gov Future work could explore nanoparticle or single-atom catalysts of palladium or other precious metals supported on novel materials to enhance activity and selectivity, particularly at lower temperatures. chemeo.com

Furthermore, metal-free catalytic systems are gaining traction. For instance, photochemical syntheses using nickel-catalyzed coupling of aryl halides with ammonium (B1175870) salts present a promising alternative. google.com Research could investigate the direct coupling of 3-fluoro-2-methylaniline with a suitable cyclopentyl precursor using photoredox catalysis, which operates under mild conditions and can offer unique selectivity profiles.

Table 2: Comparison of Potential Catalytic Systems for Aniline (B41778) Alkylation

Catalyst TypeAdvantagesPotential Application for this compound
Homogeneous (e.g., Pd-phosphine complexes) High activity, well-defined mechanismBuchwald-Hartwig amination with a cyclopentyl amine.
Heterogeneous (e.g., Pd/C, Raney Ni) Ease of separation, reusabilityReductive amination of 3-fluoro-2-methylaniline with cyclopentanone (B42830).
Biocatalysts (e.g., Nitroreductases) High selectivity, mild conditionsChemoenzymatic synthesis from a nitro-precursor. bohrium.combldpharm.com
Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) Mild conditions, unique reactivityDirect C-H functionalization or coupling reactions.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize synthetic route design and optimization. nih.govnih.gov For a target molecule like this compound, machine learning algorithms can be trained on large datasets of known chemical reactions to predict the most efficient synthetic pathways. chemimpex.comdrugbank.com

AI can predict reaction outcomes, including yield and selectivity, for various combinations of reactants, catalysts, and conditions. nih.govnih.gov This predictive power can significantly reduce the number of experiments required, saving time and resources. nih.gov For instance, an AI model could be used to screen a virtual library of catalysts for the N-alkylation of 3-fluoro-2-methylaniline, identifying the most promising candidates for experimental validation. As this technology matures, it will become an indispensable tool for accelerating the discovery and development of novel synthetic methods. chemimpex.comdrugbank.com

Investigation of Bio-orthogonal Reactivity and Chemoselective Modifications for Material Science Applications

Bio-orthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The aniline functional group can participate in such reactions, for example, through oxidative coupling. Future research could explore the potential of this compound as a bio-orthogonal handle. By incorporating this molecule into a larger biomolecule, it could serve as a specific tag for imaging or therapeutic applications.

In material science, the unique electronic properties imparted by the fluoro and methyl substituents on the aniline ring could be exploited. Chemoselective modifications of the aniline nitrogen could be used to graft the molecule onto polymer backbones or surfaces. This could lead to the development of new materials with tailored properties, such as enhanced thermal stability, specific optical characteristics, or unique surface wettability. The development of chemoselective modification strategies, which target a specific functional group in the presence of others, will be key to unlocking these applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentyl-3-fluoro-2-methylaniline, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via alkylation of 3-fluoro-2-methylaniline with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base (e.g., NaH, K2_2CO3_3) under anhydrous conditions. Reaction optimization involves controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity, validated by HPLC .

Q. Which spectroscopic techniques are critical for characterizing N-cyclopentyl-3-fluoro-2-methylaniline?

  • Methodology :

  • 19F^{19}\text{F} NMR : Identifies fluorine environment (δ ~ -110 to -120 ppm for aromatic F).
  • 1H^{1}\text{H} NMR : Resolves cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic methyl group (δ ~2.3 ppm).
  • Mass Spectrometry (MS) : Confirms molecular ion [M+H]+^+ (expected m/z ~235).
  • IR Spectroscopy : Detects N–H stretching (~3400 cm1^{-1}) and C–F vibrations (~1200 cm1^{-1}). Cross-validate with computational predictions (DFT) for structural assignments .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

  • Methodology : The electronegative fluorine atom deactivates the aromatic ring, directing electrophilic substitution to specific positions. Use Hammett analysis (σm_m ~ 0.34 for -F) to predict reaction sites. Computational studies (e.g., Natural Bond Orbital analysis) quantify charge distribution and frontier molecular orbitals (HOMO-LUMO gap) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s structure and predict its thermodynamic stability?

  • Methodology :

  • Functional Selection : B3LYP hybrid functional (incorporates exact exchange) for accurate geometry optimization and vibrational frequencies .
  • Basis Sets : 6-31G(d,p) for balanced accuracy and computational cost.
  • Thermochemistry : Calculate enthalpy of formation (ΔfH_fH^\circ) and bond dissociation energies (BDEs) to assess stability under oxidative conditions. Compare with experimental DSC/TGA data .

Q. What strategies resolve contradictions in reported reaction yields for N-alkylation of 3-fluoro-2-methylaniline derivatives?

  • Methodology :

  • Design of Experiments (DoE) : Screen variables (base strength, solvent polarity, temperature) via fractional factorial design.
  • Mechanistic Probes : Use 18O^{18}\text{O}-labeling or kinetic isotope effects to identify rate-limiting steps.
  • Computational Validation : Transition state analysis (DFT) identifies steric/electronic barriers in alkylation pathways .

Q. How can researchers design structure-activity relationship (SAR) studies for N-cyclopentyl-3-fluoro-2-methylaniline derivatives in drug discovery?

  • Methodology :

  • Derivatization : Modify cyclopentyl (e.g., cyclohexyl) or aromatic substituents (e.g., -Cl, -CF3_3) to probe steric/electronic effects.
  • Biological Assays : Test against target enzymes (e.g., kinases) with IC50_{50} measurements. Cross-correlate with computational docking (AutoDock Vina) to identify binding motifs.
  • Data Analysis : Use multivariate regression (e.g., QSAR) to link substituent parameters (π, σ) to bioactivity .

Q. What experimental and computational approaches address discrepancies in spectroscopic data (e.g., 19F^{19}\text{F} NMR shifts) across studies?

  • Methodology :

  • Control Experiments : Replicate conditions (solvent, concentration, temperature) from conflicting studies.
  • DFT-NMR Predictions : Calculate chemical shifts (GIAO method) at the B3LYP/6-311++G(d,p) level to validate assignments.
  • Collaborative Validation : Share raw data via platforms like NMRshiftDB2 for peer verification .

Guidelines for Reproducibility

  • Synthesis : Document reaction parameters (e.g., base equivalents, solvent drying) to mitigate batch variability.
  • Computational Protocols : Archive input files (e.g., Gaussian .gjf) with functional/basis set justification.
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like Zenodo or ChemRxiv .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.